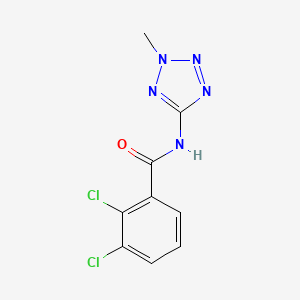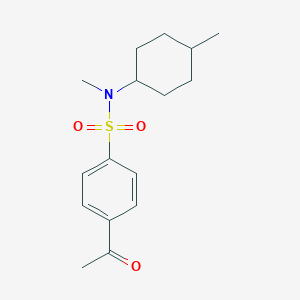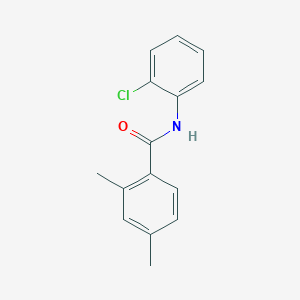
2,3-dichloro-N-(2-methyltetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-N-(2-methyltetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 3 positions and a 2-methyltetrazol-5-yl group attached to the nitrogen atom of the amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2-methyltetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Formation of the Benzamide Core: The benzamide core can be synthesized by the condensation of 2,3-dichlorobenzoic acid with an appropriate amine under acidic or basic conditions.
Coupling of the Tetrazole and Benzamide: The final step involves coupling the tetrazole ring with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
2,3-Dichloro-N-(2-methyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Aminated derivatives of the benzamide.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
科学研究应用
2,3-Dichloro-N-(2-methyltetrazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of new materials with unique electronic and photophysical properties.
Biological Research: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
作用机制
The mechanism of action of 2,3-dichloro-N-(2-methyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical reactions, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar structure but with different substitution patterns on the benzene ring.
2,3-Dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Similar core structure but with methoxy groups instead of chlorine atoms.
Uniqueness
2,3-Dichloro-N-(2-methyltetrazol-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tetrazole ring also imparts unique properties, such as resistance to oxidation and potential for metal coordination .
属性
IUPAC Name |
2,3-dichloro-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5O/c1-16-14-9(13-15-16)12-8(17)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIISWCXHDOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B7650161.png)
![2-(4-Chlorophenyl)-2-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B7650164.png)
![1-[(2,5-Difluorophenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7650165.png)
![N-[3-(3-methylphenyl)cyclobutyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7650175.png)
![2-[4-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]piperazin-1-yl]propanamide](/img/structure/B7650178.png)

![1-[(E)-3-phenylprop-2-enyl]-4-[[5-(4-propan-2-ylphenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7650191.png)

![N-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7650201.png)

![N-[(4-imidazol-1-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B7650230.png)
![1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7650255.png)
![1-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-3-(2-pyridin-3-ylethyl)urea](/img/structure/B7650263.png)
![2-[[4-(4-Chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanamine](/img/structure/B7650270.png)
